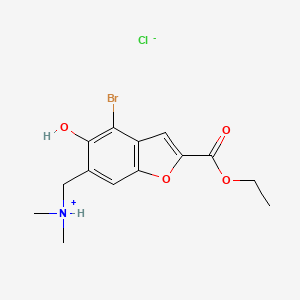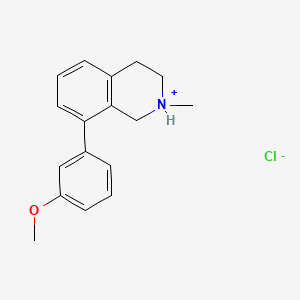![molecular formula C5H9NO3 B13776223 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine CAS No. 80318-71-4](/img/structure/B13776223.png)
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is characterized by a bicyclic structure containing three oxygen atoms and an amine group, making it a unique and interesting compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycerol with glyoxylic acid to form the bicyclic lactone, which is then aminated to introduce the amine group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated control systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Aplicaciones Científicas De Investigación
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine: Similar structure but with a methyl group.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol: Contains a phosphorus atom instead of nitrogen.
3,5,8-Trioxabicyclo[2.2.2]octane: Lacks the amine group.
Uniqueness
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine is unique due to its combination of a bicyclic structure with three oxygen atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
80318-71-4 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C5H9NO3/c6-5-1-7-4(8-2-5)9-3-5/h4H,1-3,6H2 |
Clave InChI |
ATCXLDISUYBETR-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)OC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



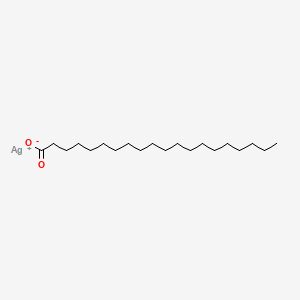
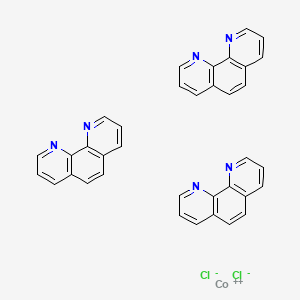
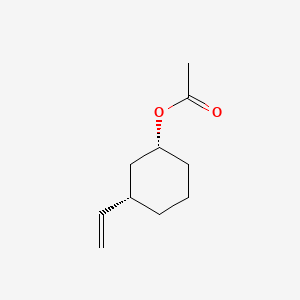
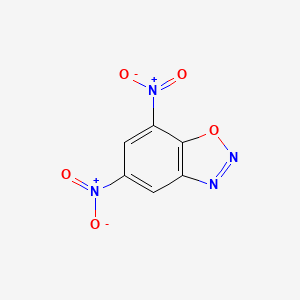
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)



